molecular formula C20H30ClN3O B11348860 3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11348860
M. Wt: 363.9 g/mol
InChI Key: BOUGYTCQCSRLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group attached to a benzamide structure, which is further modified by the inclusion of a cyclohexylmethyl group and an ethylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate in dry N,N-dimethylformamide. This reaction is carried out at 90°C for one hour . The resulting intermediate is then subjected to further reactions to introduce the cyclohexylmethyl group and complete the formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Coupling reactions often require palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C20H30ClN3O

Molecular Weight

363.9 g/mol

IUPAC Name

3-chloro-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H30ClN3O/c1-2-23-11-13-24(14-12-23)20(9-4-3-5-10-20)16-22-19(25)17-7-6-8-18(21)15-17/h6-8,15H,2-5,9-14,16H2,1H3,(H,22,25)

InChI Key

BOUGYTCQCSRLDS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.